メチル12-オキソオクタデカン酸

概要

説明

Synthesis Analysis

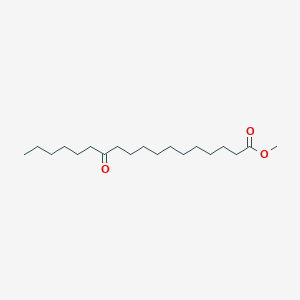

The synthesis of methyl 12-oxooctadecanoate involves methylene transfer reactions, where substrates like methyl 9,10- and 9,12-dioxooctadecanoate are converted to their corresponding methyl 2,2′-bioxiran-2-yl-octadecanoate derivatives. Techniques such as nuclear magnetic resonance (NMR) are utilized to characterize the methylene protons and carbons in the synthesized compounds, indicating the specificity of the reactions involved (Jie & Zheng, 1988).

Molecular Structure Analysis

The molecular structure of methyl 12-oxooctadecanoate is investigated through methods such as 13C NMR spectroscopy, revealing the significant effects of substituents on its structure. These studies help in understanding the molecular configuration and the impact of various functional groups on the compound's properties (Tulloch, 1977).

Chemical Reactions and Properties

Methyl 12-oxooctadecanoate undergoes various chemical reactions, including epoxidation and autoxidation processes. These reactions not only transform the compound into different derivatives but also help in studying the reactivity and stability of the fatty acid esters it comprises. The formation of cyclic and acyclic compounds from its reactions with BF3-etherate demonstrates the compound's versatile reactivity (Canonica et al., 1969).

Physical Properties Analysis

The physical properties of methyl 12-oxooctadecanoate and its derivatives, such as melting points and spectral behavior, are crucial for their identification and application. Studies focusing on the complete series of methyl epoxyoctadecanoates provide valuable data on their physical characteristics, aiding in the understanding of how structural variations affect these properties (Gunstone & Jacobsberg, 1972).

Chemical Properties Analysis

Investigations into the chemical properties of methyl 12-oxooctadecanoate, such as its oxidation and reduction reactions, highlight the compound's chemical behavior and the potential for creating various derivatives. These studies are instrumental in exploring the functionalities of methyl 12-oxooctadecanoate in different chemical environments and its suitability for applications in synthesis and modification of fatty acids (Doll, Bantchev, & Murray, 2013).

科学的研究の応用

生化学:テトラジン誘導体の合成

メチル12-オキソオクタデカン酸: は、生化学で新規化合物を合成するために使用されます。注目すべき用途としては、メチルヘキサヒドロ-3-ヘキシル-6-チオキソ-1,2,4,5-テトラジン-3-ウンデカン酸の合成があり、これはヘキサヒドロチオキソテトラジン脂肪酸誘導体です。 この反応はチオカルボヒドラジドを伴い、潜在的な生物学的活性を持つ物質を創出する上で重要です .

医学:潜在的な治療用途

医学分野では、メチル12-オキソオクタデカン酸はLivistona decipiensの果肉に含まれていることが確認されており、抗高脂血症および抗潰瘍作用を示します。 これは、関連する健康状態の治療のための治療薬としての可能性を示唆しています .

環境科学:環境にやさしい用途

メチル12-オキソオクタデカン酸の具体的な環境への用途は、広く文書化されていませんが、長鎖ケト脂肪酸としての役割から、環境への影響を最小限に抑える環境にやさしい材料や化学物質の開発における潜在的な用途が示唆されています。 さらなる研究では、その生分解性とグリーンケミストリーイニシアチブにおける有用性を調べることができます .

材料科学:合成のためのビルディングブロック

メチル12-オキソオクタデカン酸: は、材料科学における有機ビルディングブロックとして役立ちます。 長鎖ケト脂肪酸構造により、複雑な分子の合成に適しており、工業用途のために所望の特性を持つ新しい材料を作成するために使用できます .

食品技術:分析と品質管理

食品技術におけるメチル12-オキソオクタデカン酸の直接的な用途は、十分に文書化されていませんが、同様の脂肪酸メチルエステルは、食品製品の品質管理のために頻繁に分析されます。 それらは、 adulterationを検出したり、食品の栄養価を決定するためのマーカーとして役立ちます .

工業用途:化学製造

工業環境では、メチル12-オキソオクタデカン酸は化学製造プロセスにおける貴重な中間体となりえます。 その反応と誘導体は、潤滑剤から界面活性剤まで、さまざまな商業製品の製造に貢献する可能性があり、工業化学におけるその汎用性を強調しています .

Safety and Hazards

作用機序

Target of Action

Methyl 12-oxooctadecanoate is a long-chain keto fatty acid

Mode of Action

It is known to react with hydrazoic acid

Result of Action

Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.

特性

IUPAC Name |

methyl 12-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSPEBNRFAFNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178492 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2380-27-0 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?

A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].

Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?

A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.

Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?

A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)